molecular formula C9H15ClN2O2S B2474149 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride CAS No. 57846-74-9

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride

Cat. No. B2474149
CAS RN: 57846-74-9
M. Wt: 250.74
InChI Key: CRADEZLCQMNNCF-UHFFFAOYSA-N
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Description

“4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride” is a compound with the CAS Number: 57846-74-9 . It has a molecular weight of 250.75 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(3-aminopropyl)benzenesulfonamide hydrochloride . The InChI code for this compound is 1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 250.75 . The storage temperature for this compound is room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

The primary target of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of Action

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. The compound competes with paba for the active site of the enzyme, thereby inhibiting the reaction necessary for the synthesis of folic acid .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride disrupts the folic acid metabolism cycle . This leads to a decrease in the production of folic acid, which in turn affects the synthesis of nucleic acids and proteins, crucial for bacterial growth and multiplication . The compound may also exhibit anti-carbonic anhydrase activity, affecting diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Pharmacokinetics

Most sulfonamides, which this compound is a part of, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The antibacterial action of these compounds is inhibited by pus .

Result of Action

The result of the action of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride is the inhibition of bacterial growth and multiplication . By disrupting the folic acid metabolism cycle, the compound prevents the synthesis of nucleic acids and proteins, which are essential for bacterial growth .

Action Environment

The action, efficacy, and stability of 4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride can be influenced by various environmental factors. It’s worth noting that the antibacterial action of sulfonamides is inhibited by pus , suggesting that the presence of pus in the infection site could reduce the efficacy of the compound.

properties

IUPAC Name

4-(3-aminopropyl)benzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13;/h3-6H,1-2,7,10H2,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADEZLCQMNNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Aminopropyl)benzene-1-sulfonamide hydrochloride

CAS RN

57846-74-9
Record name 4-(3-aminopropyl)benzene-1-sulfonamide hydrochloride
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